REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].O=O.C([O:9][C:10](=[O:12])[CH3:11])(=O)C.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:1][CH:2]([O:9][C:10](=[O:12])[CH3:11])[CH3:3])(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
cupric chloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
release of pressure, the contents were subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].O=O.C([O:9][C:10](=[O:12])[CH3:11])(=O)C.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:1][CH:2]([O:9][C:10](=[O:12])[CH3:11])[CH3:3])(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
cupric chloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
release of pressure, the contents were subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |